Home > Products > Screening Compounds P16434 > 3-Bromonaphthalene-1-sulfonamide
3-Bromonaphthalene-1-sulfonamide -

3-Bromonaphthalene-1-sulfonamide

Catalog Number: EVT-13658046
CAS Number:
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromonaphthalene-1-sulfonamide is a compound that combines a bromine atom with a naphthalene ring and a sulfonamide functional group. This compound is categorized under sulfonamides, which are known for their antibacterial properties. The sulfonamide group (-SO2NH2) is crucial in various biological activities, particularly in the inhibition of bacterial growth.

Source

3-Bromonaphthalene-1-sulfonamide can be synthesized through various chemical reactions involving naphthalene derivatives and sulfonyl chlorides. The compound's structure and properties make it relevant in medicinal chemistry, particularly in the development of antimicrobial agents.

Classification
  • Chemical Class: Sulfonamides
  • Sub-Class: Aminobenzenesulfonamides
  • Functional Groups: Aromatic hydrocarbons, sulfonamide
Synthesis Analysis

Methods

The synthesis of 3-bromonaphthalene-1-sulfonamide typically involves the reaction of 3-bromonaphthalene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This process allows for the introduction of the sulfonamide group onto the aromatic system.

Technical Details

  1. Reagents:
    • 3-Bromonaphthalene
    • Sulfonyl chloride (e.g., benzenesulfonyl chloride)
    • Base (e.g., pyridine)
  2. Reaction Conditions:
    • The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
    • The product can be purified through recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular formula of 3-bromonaphthalene-1-sulfonamide is C10H8BrN1O2SC_{10}H_8BrN_1O_2S. The compound features:

  • A naphthalene ring system.
  • A bromine substituent at the 3-position.
  • A sulfonamide group attached to the 1-position.

Data

  • Molecular Weight: Approximately 284.14 g/mol
  • InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

3-Bromonaphthalene-1-sulfonamide can undergo various chemical reactions typical of sulfonamides, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Acid-base reactions: The sulfonamide group can participate in acid-base reactions due to its acidic hydrogen.

Technical Details

For instance, when treated with strong nucleophiles like amines or alcohols, nucleophilic substitution can occur at the bromine site, yielding new compounds with potential biological activity.

Mechanism of Action

Process

The mechanism of action for compounds containing sulfonamide groups generally involves competitive inhibition of bacterial enzymes involved in folic acid synthesis. Specifically, they mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to disrupted folate synthesis and ultimately inhibiting bacterial growth.

Data

This mechanism highlights the importance of the structural integrity of the sulfonamide group for its biological function, as any modifications could affect its efficacy against bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: Approximately 147–149 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.

Relevant data indicates that the presence of both bromine and sulfonamide groups contributes to its chemical reactivity and potential applications in drug development.

Applications

3-Bromonaphthalene-1-sulfonamide is primarily used in scientific research as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its antibacterial properties make it a candidate for further development into drugs targeting bacterial infections. Additionally, it serves as a useful building block in organic synthesis due to its functional groups that allow for further chemical modifications.

Introduction to Sulfonamide-Based Pharmacophores

Historical Evolution of Sulfonamide Derivatives in Medicinal Chemistry

The therapeutic journey of sulfonamides began in 1935 with the landmark discovery of Prontosil, the first commercially available antibacterial sulfonamide. This breakthrough ignited extensive structural exploration, leading to derivatives like sulfadiazine (SDZ) and sulfamethazine (SMZ), which became foundational treatments for bacterial infections. These early agents shared a common N-aryl sulfonamide architecture, where the para-amino group (–NH₂) on the benzene ring was essential for dihydropteroate synthase inhibition in folate biosynthesis .

By the mid-20th century, medicinal chemists diverged from antibacterial applications, exploiting the sulfonamide motif for novel therapeutic endpoints. Key innovations included:

  • Diuretic agents (e.g., acetazolamide, furosemide) targeting carbonic anhydrase isoforms.
  • Anticonvulsants like zonisamide modulating voltage-gated sodium channels.
  • COX-2 inhibitors (e.g., celecoxib) for inflammation management [9].

The 21st century witnessed the integration of sulfonamides with complex polycyclic systems, exemplified by 3-bromonaphthalene-1-sulfonamide. This evolution leveraged naphthalene’s planar rigidity and hydrophobic surface area to enhance target binding affinity, particularly for protein-protein interaction interfaces and allosteric enzymatic pockets. Contemporary drug design increasingly employs such hybrid architectures to address limitations of early sulfonamides—notably, resistance development and limited target spectrum—while preserving the sulfonamide’s favorable drug-like properties [3] [8].

Table 1: Key Milestones in Sulfonamide-Based Drug Development

YearCompoundTherapeutic ClassClinical Impact
1935ProntosilAntibacterialFirst sulfonamide antibiotic; revolutionized infection treatment
1941SulfadiazineAntibacterialGold standard for toxoplasmosis (combined with pyrimethamine)
1953AcetazolamideDiuretic/Carbonic anhydrase inhibitorTreatment of glaucoma and altitude sickness
1978SulpirideAntipsychoticAtypical neuroleptic with antidepressant properties
1992SumatriptanAntimigraine (5-HT₁ agonist)First triptan for acute migraine attacks
2003CelecoxibCOX-2 inhibitorNSAID alternative with reduced gastrointestinal toxicity
2020s3-Bromonaphthalene-1-sulfonamide derivativesTubulin/Inflammasome inhibitorsEmerging candidates for cancer and autoimmune diseases

Role of Halogenation in Enhancing Bioactivity of Sulfonamides

Halogen atoms—particularly bromine—serve as strategic molecular tools to enhance the bioactivity of sulfonamide pharmacophores. Bromination exerts multifaceted effects on compound behavior:

  • Electronic Modulation: Bromine’s strong electron-withdrawing character (–I effect) polarizes the sulfonamide group, increasing sulfur’s electrophilicity and enhancing hydrogen-bond acceptor strength of sulfonyl oxygens. This improves binding affinity to targets like NLRP3 inflammasome or tubulin, where polar interactions dominate molecular recognition [6] [9].
  • Steric Occupation: The van der Waals radius of bromine (1.85 Å) effectively fills hydrophobic binding pockets, creating favorable dispersion forces. In naphthalene-sulfonamides, bromination at the 3-position optimally extends the halogen into a cleft adjacent to the sulfonamide anchor point.
  • Metabolic Stabilization: Bromine reduces oxidative metabolism at adjacent positions, extending plasma half-life. This contrasts with lighter halogens like fluorine, which primarily influence electronic properties without comparable steric impacts [6].

Recent studies demonstrate bromine’s critical role in inflammasome inhibition. In NLRP3-targeted sulfonamides like YQ128 and its optimized derivative compound 19, bromination of the naphthalene ring increased inhibitory potency (IC₅₀ = 0.12 ± 0.01 μM) by 2.5-fold compared to non-halogenated analogs. This enhancement was attributed to bromine’s occupation of a hydrophobic subpocket near Leu351 and Phe586 residues, confirmed through photoaffinity labeling and homology modeling [6]. Similarly, in tubulin polymerization inhibitors, 3-bromonaphthalene-1-sulfonamides showed superior cytotoxicity (IC₅₀ = 0.33–0.51 μM against A549/MCF-7 cells) versus chloro or fluoro analogs, validating bromine’s unique bioisosteric advantages [8].

Table 2: Impact of Halogenation on Sulfonamide Bioactivity

CompoundHalogenTargetPotency (IC₅₀)Relative Improvement
Naphthalene-1-sulfonamideNoneNLRP3 inflammasome1.84 μMBaseline
3-Chloro-naphthalene-1-sulfonamideClNLRP3 inflammasome0.79 μM2.3-fold
3-Bromo-naphthalene-1-sulfonamideBrNLRP3 inflammasome0.32 μM5.8-fold
3-Iodo-naphthalene-1-sulfonamideINLRP3 inflammasome0.28 μM6.6-fold (but reduced metabolic stability)
5c (3-Bromo derivative)BrTubulin polymerization0.51 μM (MCF-7)9.7-fold vs. non-halogenated congener

Positional Isomerism and Functional Group Impact: Bromonaphthalene-Sulfonamide Analogs

The biological activity of brominated naphthalene-sulfonamides is exquisitely sensitive to positional isomerism—both in terms of sulfonamide attachment and bromine substitution patterns. Naphthalene’s asymmetric structure creates distinct electronic and steric environments at the 1- versus 2-positions, while bromine placement dictates intermolecular interaction potential.

Alpha vs. Beta Sulfonamide Regioisomers

  • 1-Sulfonamide Derivatives (e.g., 3-bromonaphthalene-1-sulfonamide): Sulfonylation at the peri-position (C1) forces the –SO₂NH₂ group into coplanarity with the naphthalene ring due to steric constraints from C8-H. This planar configuration enhances stacking interactions with aromatic residues in protein binding sites (e.g., Phe in NLRP3 or β-tubulin’s colchicine site). The 1-sulfonamide exhibits stronger hydrogen-bond donation capacity (N–H acidity pKₐ ~10.2) versus 2-isomers (pKₐ ~11.4), facilitating ionic interactions with Lys/Arg residues [4] [7].
  • 2-Sulfonamide Derivatives: The sulfonamide group at C2 rotates freely out of plane, reducing π-stacking capability but improving solubility. These isomers show preference for solvent-exposed binding pockets, as evidenced in CCR8 antagonists where 4-bromo-1-naphthalenesulfonamides outperformed 5-bromo-2-naphthalenesulfonamides by >10-fold in chemotaxis inhibition [3].

Bromine Position-Specific Bioactivity

Bromine placement dramatically alters target engagement:

  • 3-Bromination (1,3-disubstitution pattern): Maximizes synergistic electronic effects between bromine and sulfonamide. The 3-bromo group withdraws electrons from sulfonamide, augmenting its hydrogen-bond accepting strength while directing the halogen into a hydrophobic region. In tubulin inhibitors, this positioning enabled optimal van der Waals contacts with β-tubulin’s Leu248 and Ala250 [8].
  • 4-Bromination: Favored for GPCR targets like CCR8. Palladium-catalyzed cross-coupling of 4-bromo-1-sulfonamide naphthalene generated potent antagonists (Ki < 100 nM) via Suzuki-Miyaura or Buchwald-Hartwig reactions. The 4-bromo position serves as a synthetic handle for further diversification without disrupting sulfonamide-protein contacts [3].
  • 5- or 6-Bromination: Generally reduces potency due to diminished electronic coupling with sulfonamide and steric mismatch in binding cavities.

Table 3: Positional Isomerism Effects in Bromonaphthalene-Sulfonamide Bioactivity

CompoundBromine PositionSulfonamide PositionPrimary TargetKey Biological Metric
3-Bromonaphthalene-1-sulfonamide31Tubulin polymerizationIC₅₀ = 2.8 μM (tubulin); 0.51 μM (MCF-7)
4-Bromonaphthalene-1-sulfonamide41CCR8 receptorKi = 9 nM; chemotaxis IC₅₀ = 4 nM
5-Bromonaphthalene-1-sulfonamide51NLRP3 inflammasomeIC₅₀ = 2.49 μM (vs. 0.19 μM for 3-Br)
3-Bromonaphthalene-2-sulfonamide32Carbonic anhydraseKᵢ > 10 μM (weak activity)
6-Bromonaphthalene-2-sulfonamide62Dihydrofolate reductase45% inhibition at 100 μM

Hybridization with Trimethoxyphenyl and Other Bioactive Motifs

Strategic molecular hybridization amplifies the anticancer potential of 3-bromonaphthalene-1-sulfonamide. Covalent linkage to trimethoxyphenyl (TMP)—a signature pharmacophore of colchicine-site binders—yielded dual-targeting inhibitors like compound 5c. This hybrid exhibited:

  • Enhanced tubulin polymerization inhibition (IC₅₀ = 2.8 μM) versus parent fragments (>10 μM)
  • G2/M phase arrest in MCF-7 cells at 0.5 μM
  • Apoptosis induction via caspase-3 activation (64% increase vs. controls)Molecular docking confirmed simultaneous occupation of tubulin’s colchicine pocket: the bromonaphthalene-sulfonamide engaged Asn258 and Lys254, while TMP formed π-stacking with Phe169 [8]. Similar enhancements occurred in NLRP3 inhibitors upon incorporating benzylamine linkers between bromonaphthalene-sulfonamide and triazole moieties, underscoring the pharmacophore’s versatility in rational drug design.

Concluding Perspectives

3-Bromonaphthalene-1-sulfonamide exemplifies the sophisticated evolution of sulfonamide-based medicinal agents—from serendipitously discovered antibacterials to rationally designed, target-focused therapeutics. Its distinctive 1,3-disubstitution pattern harnesses the complementary attributes of naphthalene’s planar hydrophobicity, sulfonamide’s polarity, and bromine’s steric/electronic effects. Future developments will likely exploit this scaffold in bifunctional inhibitors, PROTACs, and diagnostic agents, particularly leveraging the bromine atom for further synthetic diversification or radiolabeling. As molecular modeling and synthetic methodologies advance, brominated naphthalene-sulfonamides will remain pivotal in addressing emerging therapeutic challenges in oncology, immunology, and CNS disorders.

Properties

Product Name

3-Bromonaphthalene-1-sulfonamide

IUPAC Name

3-bromonaphthalene-1-sulfonamide

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

InChI

InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

NUAVINNNRWFAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.